molecular formula C17H22N4OS B2493611 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2195874-82-7

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2493611
CAS No.: 2195874-82-7
M. Wt: 330.45
InChI Key: AFKSNUXAEKBPNC-UHFFFAOYSA-N
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Description

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using click chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of an appropriate amine with a suitable electrophile.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a diene with sulfur.

    Coupling Reactions: The final compound is obtained by coupling the triazole, pyrrolidine, and thiophene intermediates under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The triazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine and thiophene rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide: This compound shares the triazole and pyrrolidine rings but has different substituents.

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and may have similar biological activities.

Uniqueness

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is unique due to its combination of three distinct rings (triazole, pyrrolidine, and thiophene) and the specific substituents attached to these rings. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-7-9-23-16(12)4-5-17(22)20-8-6-14(10-20)21-11-15(18-19-21)13-2-3-13/h7,9,11,13-14H,2-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKSNUXAEKBPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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